Helioxanthin derivative 5-4-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

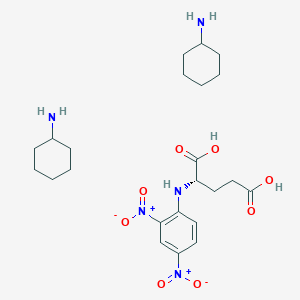

Anti-Hepatitis B Virus Activity : Helioxanthin and its derivative 5-4-2 have demonstrated potent anti-HBV activities in HepG2.2.15 cells. These compounds inhibit HBV DNA, mRNA, and protein expression, with low EC50 values, indicating high efficacy. They are effective against lamivudine-resistant HBV strains, suggesting their potential as unique anti-HBV agents with a mechanism different from existing drugs (Li et al., 2005).

Broad-Spectrum Antiviral Activity : A series of helioxanthin analogues, including 5-4-2, were synthesized and evaluated for antiviral activities. These compounds showed significant in vitro activity against hepatitis B and C viruses, as well as herpes simplex virus types 1 and 2, Epstein-Barr virus, cytomegalovirus, and human immunodeficiency virus. This highlights their potential as novel antiviral compounds with unique structural features (Yeo et al., 2005).

Unique Mechanism Against Hepatitis B Virus : A helioxanthin analogue, 8-1, exhibited potent anti-HBV activity with little cytotoxicity. It suppressed HBV replication by posttranscriptional down-regulation of critical transcription factors, diminishing HBV promoter activity, and blocking viral gene expression and replication. This mechanism is distinct from other anti-HBV compounds (Ying et al., 2007).

Anticancer Activity in Oral Cancer : Helioxanthin suppressed oral cancer cell proliferation by downregulating the EGFR/ERK/c-fos signaling pathway and activating cyclin-dependent kinase inhibitor p27, leading to G2/M cell cycle arrest. It reduced tumor growth in animal models, indicating its potential as an oral cancer prevention agent (Lin et al., 2016).

Bone Formation and Osteogenic Potential : A helioxanthin-derivative enhanced bone formation ex vivo and in vivo. It suppressed osteoclast differentiation and promoted nitric oxide production, impacting osteoclastogenesis. This suggests its potential as an antiosteoporotic agent stimulating bone formation and inhibiting bone resorption (Amano et al., 2019).

作用機序

Helioxanthin derivative 5-4-2 has potent anti-HBV activities. It not only inhibits HBV DNA but also decreases HBV mRNA and HBV protein expression . The EC50 of HBV DNA inhibition was consistent with the EC50 of HBV 3.5 Kb transcript inhibition . It is also reported that Helioxanthin derivative 5-4-2 targets multiple steps of the viral life cycle including inhibition of preS/S promotor activity and pregenomic/PreC activity .

特性

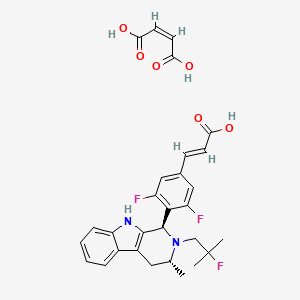

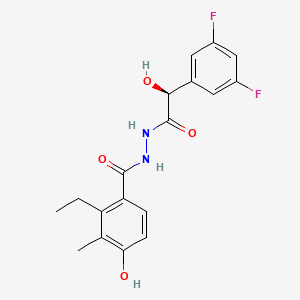

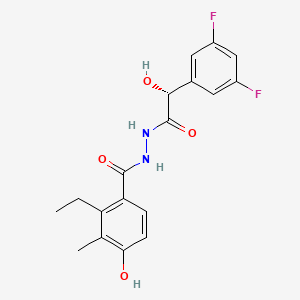

IUPAC Name |

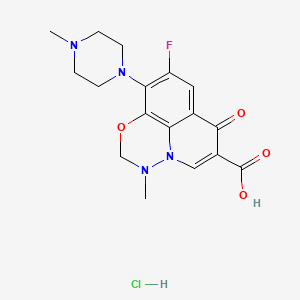

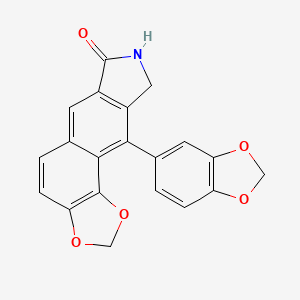

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXTQRJKHBAMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Helioxanthin derivative 5-4-2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。